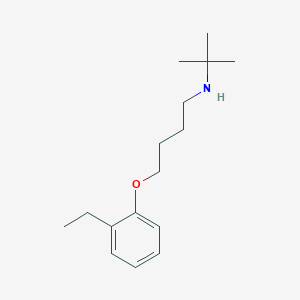
N-(tert-butyl)-4-(2-ethylphenoxy)-1-butanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-4-(2-ethylphenoxy)-1-butanamine, also known as ADB-BUTINACA, is a synthetic cannabinoid that has gained attention in recent years due to its potential for scientific research. This compound is a member of the indazole-3-carboxamide family and has been shown to have a high affinity for CB1 and CB2 receptors in the endocannabinoid system. In
Applications De Recherche Scientifique
N-(tert-butyl)-4-(2-ethylphenoxy)-1-butanamine has shown potential for a variety of scientific research applications, including studying the endocannabinoid system, developing new treatments for pain and inflammation, and exploring the effects of synthetic cannabinoids on the human body. This compound has been used in studies to investigate the role of CB1 and CB2 receptors in the modulation of pain and inflammation, as well as the effects of synthetic cannabinoids on cognitive function and behavior.
Mécanisme D'action
N-(tert-butyl)-4-(2-ethylphenoxy)-1-butanamine acts as a potent agonist for CB1 and CB2 receptors in the endocannabinoid system. This binding leads to the activation of downstream signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase (MAPK) and phospholipase C (PLC). These pathways are involved in the modulation of pain and inflammation, as well as the regulation of mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(tert-butyl)-4-(2-ethylphenoxy)-1-butanamine are not fully understood, but studies have shown that this compound can modulate pain and inflammation, alter cognitive function and behavior, and affect cardiovascular and respiratory function. N-(tert-butyl)-4-(2-ethylphenoxy)-1-butanamine has also been shown to have analgesic and anxiolytic effects in animal models, making it a potential candidate for the development of new treatments for pain and anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(tert-butyl)-4-(2-ethylphenoxy)-1-butanamine in lab experiments include its high potency and selectivity for CB1 and CB2 receptors, as well as its ability to modulate pain and inflammation. However, there are some limitations to using this compound, including its potential for abuse and dependence, as well as the lack of information on its long-term effects on the human body. Researchers must exercise caution when working with N-(tert-butyl)-4-(2-ethylphenoxy)-1-butanamine and follow strict safety protocols to ensure the safety of themselves and others.
Orientations Futures
There are many potential future directions for research on N-(tert-butyl)-4-(2-ethylphenoxy)-1-butanamine, including investigating its effects on different types of pain and inflammation, exploring its potential as a treatment for anxiety and mood disorders, and studying its long-term effects on the human body. Additionally, researchers may seek to develop new synthetic cannabinoids based on the structure of N-(tert-butyl)-4-(2-ethylphenoxy)-1-butanamine, with the goal of creating compounds with improved selectivity and efficacy for the endocannabinoid system. Overall, N-(tert-butyl)-4-(2-ethylphenoxy)-1-butanamine represents a valuable tool for scientific research and has the potential to lead to new treatments for a variety of medical conditions.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-4-(2-ethylphenoxy)-1-butanamine involves the reaction of tert-butyl 4-(2-ethylphenoxy)butanoate with 1H-indazole-3-carboxylic acid hydrazide in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain the final compound. This synthesis method has been optimized to produce high yields of pure N-(tert-butyl)-4-(2-ethylphenoxy)-1-butanamine, making it a valuable tool for scientific research.
Propriétés
IUPAC Name |
N-tert-butyl-4-(2-ethylphenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-5-14-10-6-7-11-15(14)18-13-9-8-12-17-16(2,3)4/h6-7,10-11,17H,5,8-9,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOORHDYOVLCAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCCCNC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-(3-{[2-(2-naphthylamino)-2-oxoethyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5195253.png)
![1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5195260.png)
![ethyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5195268.png)
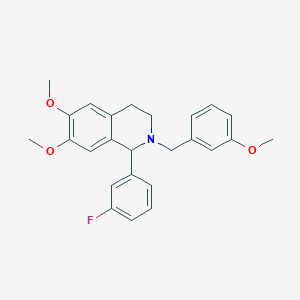
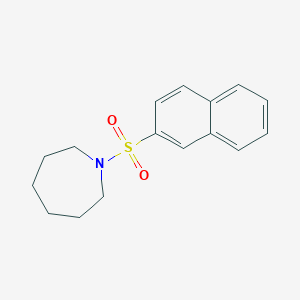
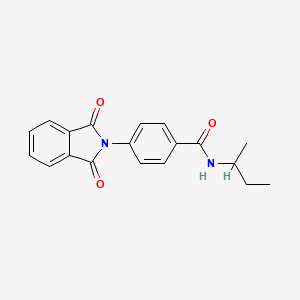
![2-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazolidin-4-one](/img/structure/B5195295.png)

![1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-furoyl)piperazine](/img/structure/B5195305.png)
![2-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1H-1,2,3-triazol-1-yl]-N,N-diethylacetamide](/img/structure/B5195311.png)
![3-(3,4-difluorophenyl)-5-(methylsulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5195319.png)
![5-cyano-4-(2-furyl)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]thio}-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5195325.png)
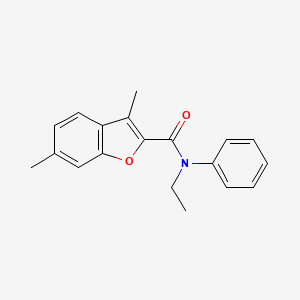
![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-N'-propylurea](/img/structure/B5195345.png)